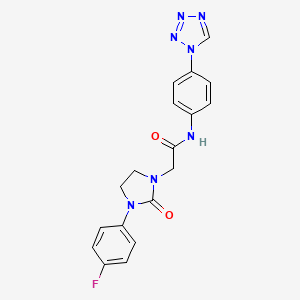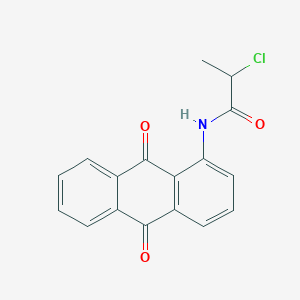![molecular formula C20H21N5O B2914207 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034333-55-4](/img/structure/B2914207.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a synthetic chemical compound with a unique structure combining a cyclopropyl group, dihydropyrazolo ring, and pyrazinyl and methanone moieties. It's notable for its complex structure, making it a subject of interest in various fields of chemical research and potential pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions:
Initial Synthesis: : The synthesis begins with the formation of the dihydropyrazolo[1,5-a]pyrazine ring system through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine derivatives.
Cyclopropyl Introduction: : Introduction of the cyclopropyl group typically involves cyclopropanation reactions, which can be achieved using reagents like diazomethane under acidic conditions.
Methanone Integration: : Incorporating the methanone structure can be accomplished via Friedel-Crafts acylation reactions, where aromatic rings react with acyl chlorides in the presence of Lewis acids like aluminum chloride.
Industrial Production Methods:
Industrial production leverages large-scale chemical synthesis techniques such as:
Catalytic Processes: : Use of catalysts to increase the efficiency and yield of the reactions, often employing high-pressure and high-temperature conditions.
Continuous Flow Chemistry: : This modern approach allows for the ongoing synthesis of the compound, ensuring consistent product quality and minimizing downtime.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, potentially altering its functional groups and increasing its reactivity.
Reduction: : Reductive reactions might simplify the compound’s structure, often converting carbonyl groups into alcohols.
Substitution: : Substitution reactions can replace specific atoms or groups within the compound with other functional groups, modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Substituents: : Halides or amines under appropriate conditions (e.g., heat, catalysts).
Major Products:
Oxidized Derivatives: : Altered forms with increased polarity.
Reduced Forms: : Simplified structures with alcohol or alkane functionalities.
Substituted Variants: : New compounds with modified physical and chemical properties.
科学研究应用
The compound's unique structure and reactivity make it useful in various research fields:
Chemistry: : Studying its reactions provides insights into synthetic methodologies and reaction mechanisms.
Medicine: : As a scaffold for drug development, potentially yielding new therapeutics.
Industry: : Used in the synthesis of complex organic molecules for materials science and other applications.
作用机制
The compound exerts its effects through interactions with specific molecular targets. While the exact mechanism can vary, generally:
Molecular Targets: : Includes enzymes or receptors in biological systems.
Pathways Involved: : Could involve inhibition or activation of biochemical pathways, leading to therapeutic or physiological effects.
相似化合物的比较
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)benzamide
1-methyl-3-phenyl-1H-pyrazole
属性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-23-19(12-18(21-23)14-5-3-2-4-6-14)20(26)24-9-10-25-16(13-24)11-17(22-25)15-7-8-15/h2-6,11-12,15H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMAHORVFJFHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl N-[(2Z)-2-cyano-2-({[2,2-dimethyl-1-(methylcarbamoyl)propyl]amino}methylidene)acetyl]carbamate](/img/structure/B2914124.png)

![4-[(4-chlorophenyl)carbamoyl]benzene-1,3-dicarboxylic Acid](/img/structure/B2914126.png)




![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)




![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

